Cas no 5273-75-6 (2-(sulfanylmethyl)benzene-1,4-diol)

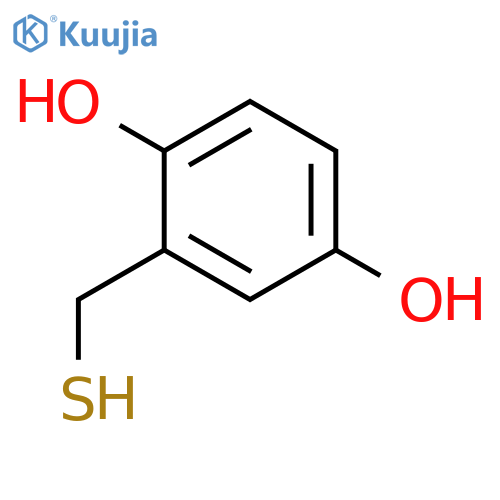

5273-75-6 structure

商品名:2-(sulfanylmethyl)benzene-1,4-diol

2-(sulfanylmethyl)benzene-1,4-diol 化学的及び物理的性質

名前と識別子

-

- 1,4-Benzenediol, 2-(mercaptomethyl)-

- 2-(sulfanylmethyl)benzene-1,4-diol

- 5273-75-6

- 2-(mercaptomethyl)benzene-1,4-diol

- SCHEMBL7572922

- AKOS017344956

- EN300-1844862

-

- インチ: InChI=1S/C7H8O2S/c8-6-1-2-7(9)5(3-6)4-10/h1-3,8-10H,4H2

- InChIKey: FAEQCJDCOOYTDV-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 156.02450067Da

- どういたいしつりょう: 156.02450067Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 41.5Ų

2-(sulfanylmethyl)benzene-1,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1844862-0.05g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1844862-2.5g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1844862-0.1g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1844862-10g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1844862-0.25g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1844862-5.0g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 5g |

$2566.0 | 2023-06-02 | ||

| Enamine | EN300-1844862-1.0g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 1g |

$884.0 | 2023-06-02 | ||

| Enamine | EN300-1844862-0.5g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1844862-10.0g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 10g |

$3807.0 | 2023-06-02 | ||

| Enamine | EN300-1844862-5g |

2-(sulfanylmethyl)benzene-1,4-diol |

5273-75-6 | 5g |

$2566.0 | 2023-09-19 |

2-(sulfanylmethyl)benzene-1,4-diol 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

5273-75-6 (2-(sulfanylmethyl)benzene-1,4-diol) 関連製品

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量